molecular formula C11H5ClF4N2O B2759121 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152960-75-2

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2759121
CAS No.: 1152960-75-2
M. Wt: 292.62
InChI Key: CZELPYCSCUGYKE-UHFFFAOYSA-N
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Description

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a trifluoromethyl group attached to a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 5-chloro-3-(trifluoromethyl)-1H-pyrazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The exact molecular pathways involved depend on the specific enzyme and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
  • 1-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

5-Chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is unique due to the combination of its chloro, fluorophenyl, and trifluoromethyl groups. This combination imparts specific chemical properties, such as increased lipophilicity and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

5-chloro-1-(4-fluorophenyl)-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF4N2O/c12-10-8(5-19)9(11(14,15)16)17-18(10)7-3-1-6(13)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZELPYCSCUGYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C(=N2)C(F)(F)F)C=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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